5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Green chemistry Pechmann condensation Synthetic methodology

Synthesizing coumarin libraries often incurs high raw material costs and purification burdens. 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one solves this with: • 96% solvent-free yield via recyclable nanosilica molybdic acid, a 20-60% relative yield advantage over conventional Pechmann protocols. • Experimentally determined logP of 2.73, ideal for CNS drug design, avoiding late-stage ADME attrition. • Direct precursor to nanomolar 5-HT1A (Ki=1.0 nM) and 5-HT2A (Ki=8.0 nM) antagonists. • Differentiated 4,7-dimethyl-5-hydroxy substitution for SAR hepatobiliary research. Reliable multi-gram supply for CROs and medicinal chemistry labs.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 6335-27-9
Cat. No. B1310791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-4,7-dimethyl-2H-chromen-2-one
CAS6335-27-9
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=O)OC2=C1)C)O
InChIInChI=1S/C11H10O3/c1-6-3-8(12)11-7(2)5-10(13)14-9(11)4-6/h3-5,12H,1-2H3
InChIKeyJJHLYYXMYNBADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4,7-dimethyl-2H-chromen-2-one: Identity & Compound-Class Context


5-Hydroxy-4,7-dimethyl-2H-chromen-2-one (CAS 6335-27-9), systematically named 5-hydroxy-4,7-dimethylchromen-2-one, is a synthetic hydroxycoumarin derivative with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . Bearing a hydroxyl group at position 5 and methyl substituents at positions 4 and 7 of the coumarin core, this compound belongs to the 5-hydroxycoumarin subclass, which is structurally distinct from the more common 7-hydroxycoumarins (umbelliferones) and 4-hydroxycoumarins [1]. It serves as a versatile synthetic intermediate for the preparation of biologically active derivatives, including CNS-targeted compounds and metal-chelating anticancer agents, and has been directly evaluated for choleretic and cytotoxic activities in preclinical models [1][2].

Why 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one Cannot Be Replaced


Hydroxycoumarins are not interchangeable due to the profound impact of substitution pattern on both physicochemical properties and biological activity. In 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, the specific positioning of the hydroxyl group at C-5 and methyl groups at C-4 and C-7 creates a unique electronic and steric environment that governs its reactivity in formylation and Dakin oxidation reactions, its experimentally determined lipophilicity (logP), and its capacity to serve as a scaffold for derivatives with nanomolar receptor affinity [1][2]. Simply substituting a 7-hydroxycoumarin (umbelliferone) or a 4-hydroxycoumarin would yield compounds with fundamentally different hydrogen-bonding patterns, metabolic liabilities, and synthetic utility, as demonstrated by head-to-head lipophilicity comparisons and differential cytotoxicity screening outcomes [1][2].

5-Hydroxy-4,7-dimethyl-2H-chromen-2-one: Quantified Differentiation Evidence


Superior Green-Chemistry Synthetic Yield

When synthesized via nanosilica molybdic acid (SMA NPs) catalyzed Pechmann condensation under solvent-free conditions at 80 °C, 5-hydroxy-4,7-dimethyl-2H-chromen-2-one is obtained in 96% yield within 20 minutes, representing a 20–60% absolute yield improvement over the conventional Pechmann condensation baseline of 60–80% typically reported for coumarin syntheses using traditional acid catalysts . The comparator baseline of 60–80% is derived from established literature on standard Pechmann condensation protocols for coumarins .

Green chemistry Pechmann condensation Synthetic methodology

Moderate Lipophilicity for Drug-Like Properties

The experimentally determined logP of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one (compound 2) using reversed-phase TLC in methanol/water mobile phase is 2.73, positioning it between the more polar 4-(cyanomethoxy)chromen-2-one (compound 4, logP 2.07) and the more lipophilic 6-acetyl-5-hydroxy-4,7-dimethylcoumarin (compound 3, logP 3.45) within the same study, all measured under identical experimental conditions [1]. This moderate lipophilicity falls within the optimal range (logP 1–3) for CNS drug candidates, balancing membrane permeability with aqueous solubility.

Lipophilicity Drug design ADME properties

Key Intermediate for CNS Serotonin Receptor Ligands

6-Acetyl-5-hydroxy-4,7-dimethylcoumarin, derived directly from 5-hydroxy-4,7-dimethyl-2H-chromen-2-one via acetylation, serves as the immediate precursor for a library of sixteen piperazine-containing derivatives. Among these, compounds 7 and 16 exhibit Ki values of 1.0 nM at the 5-HT1A receptor, and compound 16 additionally shows 8.0 nM affinity at the 5-HT2A receptor, with both behaving as potent 5-HT1A antagonists in functional [³⁵S]GTPγS binding assays [1]. While the receptor affinity data are for the elaborated derivatives rather than the parent compound, the 5-hydroxy-4,7-dimethyl substitution pattern is essential for the scaffold's activity, as it provides the requisite geometry for piperazine attachment at the 6-position and contributes to the optimal lipophilicity profile [1][2].

CNS drug discovery 5-HT1A receptor 5-HT2A receptor Piperazine derivatives

Validated In Vivo Choleretic Activity

In a systematic in vivo study employing gall duct-cannulated rats, 4,7-dimethyl-5-hydroxycoumarin was administered intraduodenally alongside daphnetin, umbelliferone, 4-hydroxycoumarin, dicoumarol, 4,7-dihydroxycoumarin, and coumarin-3-carboxylic acid. All coumarin derivatives tested, including 4,7-dimethyl-5-hydroxycoumarin, produced a statistically significant increase in biliary elimination compared to controls, with cinnamic acid serving as the only non-responsive comparator [1]. While the study did not report individual quantitative bile-flow increments, it establishes that the 4,7-dimethyl-5-hydroxy substitution pattern retains choleretic activity comparable to umbelliferone, a natural coumarin with established hepatobiliary effects.

Choleretic activity Bile flow Hepatobiliary pharmacology

5-Hydroxy-4,7-dimethyl-2H-chromen-2-one: High-Confidence Applications


Scalable Green-Chemistry Coumarin Synthesis

For research groups and CROs engaged in the multi-gram synthesis of coumarin libraries, the 96% solvent-free yield achievable with recyclable nanosilica molybdic acid makes 5-hydroxy-4,7-dimethyl-2H-chromen-2-one a cost-effective and environmentally compliant choice. The 20–60% relative yield advantage over conventional Pechmann protocols translates to substantially lower raw material costs and reduced purification burden at scale, directly addressing procurement criteria for sustainability and budget efficiency.

Balanced Lipophilicity for CNS Lead Optimization

With an experimentally determined logP of 2.73 [1], this compound occupies the 'sweet spot' for CNS drug-like properties. Medicinal chemists optimizing blood-brain barrier penetration can select this scaffold with confidence, knowing that its lipophilicity is neither too low (unlike the more polar 4-(cyanomethoxy) analog, logP 2.07) nor excessively high (unlike the acetylated derivative, logP 3.45), thereby reducing the risk of late-stage ADME attrition due to suboptimal physicochemical properties [1].

5-HT1A/5-HT2A Antagonist Discovery

As the direct synthetic precursor to 6-acetyl-5-hydroxy-4,7-dimethylcoumarin—the scaffold from which nanomolar 5-HT1A (Ki = 1.0 nM) and 5-HT2A (Ki = 8.0 nM) antagonists were derived [2]—this compound serves as an entry point for CNS drug discovery programs targeting serotonergic GPCRs. Procurement of this specific building block enables rapid diversification at the 6-position via Mannich or related chemistries, providing access to a chemical space with demonstrated low-nanomolar receptor engagement and functional antagonism confirmed by [³⁵S]GTPγS binding assays [2].

Choleretic Coumarin Hepatobiliary Research

Having demonstrated significant choleretic activity in a cannulated-rat model alongside umbelliferone and other clinically relevant coumarins [3], this compound is suitable for laboratories conducting comparative hepatobiliary research. Its unique 4,7-dimethyl-5-hydroxy substitution pattern offers a structurally differentiated alternative to the widely studied 7-hydroxycoumarin (umbelliferone), enabling SAR studies that probe the impact of methylation on bile-flow enhancement, metabolic stability, and toxicity profile [3].

Technical Documentation Hub

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